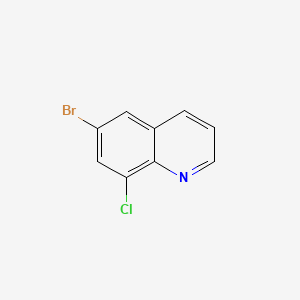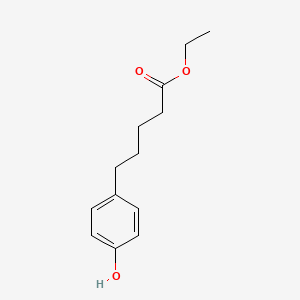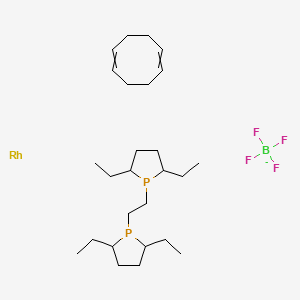
1,2-双((2R,5R)-2,5-二乙基膦醇烷)乙烷(环辛二烯)铑(I) 四氟硼酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex coordination entity involving rhodium (I) as the central metal, coordinated by a chelating diphosphine ligand and a cyclooctadiene ring, with a tetrafluoroborate counterion . It belongs to a broader family of rhodium complexes known for their efficiency in catalytic reactions.
Synthesis Analysis
While the specific synthesis of this complex is not detailed in the available literature, a general approach includes the reaction of a rhodium salt (e.g., rhodium chloride) with the diphosphine ligand and 1,5-cyclooctadiene in the presence of a base to deprotonate the ligand, followed by the addition of a tetrafluoroborate source to form the desired complex.Molecular Structure Analysis
Rhodium complexes often exhibit square planar or tetrahedral geometries, depending on the coordination environment. The molecular structure of related rhodium (I) complexes has been characterized by X-ray crystallography, revealing a square planar geometry around the rhodium center, coordinated by two phosphorus atoms from the diphosphine ligand and two olefinic π-bonds from the cyclooctadiene ligand.Chemical Reactions Analysis
Rhodium complexes are known for their role in catalyzing a variety of chemical reactions, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions . The chiral nature of the diphosphine ligand in this compound enables asymmetric synthesis, allowing for the production of chiral molecules with high enantioselectivity .Physical and Chemical Properties Analysis
The compound is a solid with an empirical formula of C22H40BF4P2Rh and a molecular weight of 556.21 . The SMILES string representation is [Rh+].FB-(F)F.C1CC=CCCC=C1.C[C@@H]2CCC@@HP2CCP3C@HCC[C@H]3C .科学研究应用
不对称氢化和催化剂转化
含二烯烃的铑前催化剂,包括所述配合物,在手性烯烃的不对称氢化中发挥重要作用。这些前催化剂会转化为活性催化剂物种,这一过程的特点是由于一些催化剂被二烯烃阻断而导致的初始诱导期,因此不能立即用于氢化过程。这种现象突出了了解催化剂行为以及优化条件以最大化不对称氢化过程中的反应速率和效率的重要性 (Preetz 等人,2008 年)。
再利用和催化活性
关于铑 (I) 双膦配合物在特定酸的催化均相氢化中再利用的研究证明了这些催化剂在氢化反应中重复使用的潜力。研究结果表明,氯离子在这些配合物的重复利用中起着至关重要的作用,表明了一条实现更可持续和更具成本效益的催化过程的途径 (Uehara 和 Bailar,1982 年)。
催化不对称加氢甲酰化
使用带有饱和环骨架的手性二齿膦配体进行催化不对称加氢甲酰化的应用显示了铑配合物的多功能性和高立体选择性潜力。这些配合物,包括所讨论的配合物,用于在各种化学品的生产中实现高立体选择性,证明了它们在开发高效不对称合成方法中的关键作用 (Hayashi 等人,1979 年)。
氘交换和均相氢化
研究还探讨了铑 (I) 配合物在氘交换过程中以及在均相氢化反应中的重复应用。这项研究强调了铑 (I) 配合物在促进各种化学转化方面的适应性和有效性,为优化这些过程以获得更好的产率和选择性提供了见解 (Ellames 等人,2001 年)。
作用机制
The compound acts as a catalyst for various reactions. Its mechanism of action involves the creation of a reactive site for substrate binding and activation due to the arrangement of the rhodium center, coordinated by two phosphorus atoms from the diphosphine ligand and two olefinic π-bonds from the cyclooctadiene ligand.
安全和危害
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
生化分析
Biochemical Properties
1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate plays a crucial role in biochemical reactions, particularly in asymmetric hydrogenation. It interacts with various enzymes and proteins, facilitating the reduction of prochiral substrates to chiral products. The compound’s interaction with enzymes such as hydrogenases and reductases enhances its catalytic activity, leading to high enantioselectivity and yield in hydrogenation reactions .
Cellular Effects
The effects of 1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate on cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic activity can alter the redox state of cells, impacting various metabolic pathways and cellular functions .
Molecular Mechanism
At the molecular level, 1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate exerts its effects through binding interactions with biomolecules. It acts as a catalyst in hydrogenation reactions, facilitating the transfer of hydrogen atoms to substrates. This process involves the activation of molecular hydrogen and its subsequent addition to prochiral substrates, resulting in the formation of chiral products. The compound’s ability to activate hydrogen and its interaction with substrates are key to its catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its catalytic activity over extended periods. Prolonged exposure to certain environmental factors may lead to degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of 1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate vary with different dosages in animal models. At optimal dosages, the compound exhibits high catalytic activity and minimal toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic processes. Threshold effects are critical in determining the safe and effective dosage range for this compound .
Metabolic Pathways
1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate is involved in various metabolic pathways, primarily those related to hydrogenation reactions. It interacts with enzymes and cofactors, facilitating the reduction of substrates and influencing metabolic flux. The compound’s catalytic activity can alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its catalytic activity and overall efficacy. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical applications .
Subcellular Localization
The subcellular localization of 1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can influence its catalytic efficiency and interaction with biomolecules, impacting overall cellular function .
属性
IUPAC Name |
cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36P2.C8H12.BF4.Rh/c1-5-15-9-10-16(6-2)19(15)13-14-20-17(7-3)11-12-18(20)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h15-18H,5-14H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGNNLUCYADUOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1CCC(P1CCP2C(CCC2CC)CC)CC.C1CC=CCCC=C1.[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48BF4P2Rh- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136705-70-9 |
Source


|
| Record name | 1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
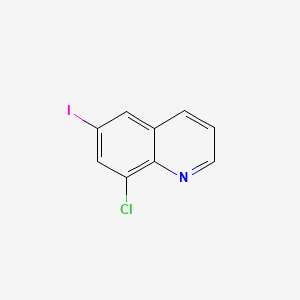

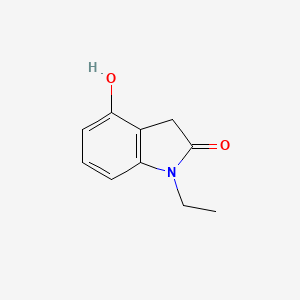
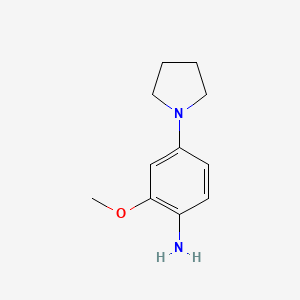
![N~1~-[6,7-Dichloro-3-(2-phenylethenyl)quinoxalin-2-yl]-N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine](/img/structure/B599947.png)
![[6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid](/img/structure/B599951.png)
